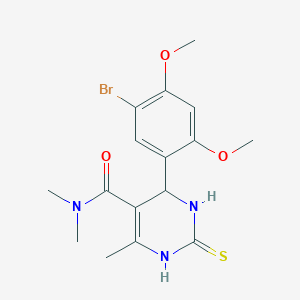![molecular formula C17H16Cl2N2O3 B4007732 N-(2,4-dichlorophenyl)-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)acetamide](/img/structure/B4007732.png)
N-(2,4-dichlorophenyl)-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)acetamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of related acetamides typically involves reactions of chlorophenol derivatives with various acetamide precursors, using conditions that promote the formation of the desired acetamide linkage. For instance, the synthesis of N-phenyl-2,2-di(4-chlorophenoxy)acetamide was achieved by reacting 4-chlorophenol with N-phenyl dichloroacetamide in the presence of anhydrous potassium carbonate and tetrahydrofuran (THF) as the solvent, highlighting the general synthetic approach for chlorophenyl acetamides (Tao Jian-wei, 2009).
Molecular Structure Analysis
The molecular structure of chlorophenyl acetamides is often characterized by the orientation of the chlorophenyl ring relative to other structural motifs within the molecule. For example, in 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide, the chlorophenyl ring is oriented at a slight angle relative to the thiazole ring, indicating a degree of planarity and potential for intermolecular interactions in the solid state (K. Saravanan et al., 2016).
Chemical Reactions and Properties
The reactivity of chlorophenyl acetamides often involves intermolecular interactions such as hydrogen bonding. These interactions play a crucial role in determining the compound's chemical behavior and its crystalline arrangement. For example, molecules of 2-Chloro-N-(3,5-dichlorophenyl)acetamide are stabilized in the crystal structure through N—H⋯O and N—H⋯Cl hydrogen bonds, which run along the crystal axis, showcasing typical chemical interactions (B. Gowda, S. Foro, H. Fuess, 2008).
Physical Properties Analysis
The physical properties of compounds like N-(2,4-dichlorophenyl)-2-(3,5-dioxo-4-azatricyclo[5.2.1.0^2,6^]dec-4-yl)acetamide are largely influenced by their molecular structure. The planarity, hydrogen bonding, and the presence of halogen substituents contribute to properties such as melting points, solubility, and crystal habit. Quantum chemical calculations have been utilized to determine conformational, vibrational, and electronic properties of similar compounds, providing insights into their stability, reactivity, and potential intermolecular interactions (N. Choudhary et al., 2014).
Aplicaciones Científicas De Investigación
Antimicrobial Applications
Compounds synthesized with structures similar to N-(2,4-dichlorophenyl)-2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-4-yl)acetamide have demonstrated significant antimicrobial activity. For example, novel thiazolidinone and acetidinone derivatives have been screened for antimicrobial activity against different microorganisms, indicating potential uses in combating bacterial and fungal infections (Mistry, Desai, & Intwala, 2009).
Anticancer Activities
Research into derivatives of N-(2,4-dichlorophenyl) acetamides has also explored their potential anticancer properties. Compounds bearing heterocyclic rings synthesized from structures similar to the one have been evaluated in vitro against human tumor cell lines, showcasing moderate to good activity. This suggests a promising avenue for the development of new anticancer drugs (Yurttaş, Tay, & Demirayak, 2015).
Potential Pesticide Development
The characterization of new derivatives of N-alkyl (aryl)-2,4-dichlorophenoxyacetamide, with emphasis on their X-ray powder diffraction properties, underscores their potential as pesticides. This research opens up possibilities for the development of novel agricultural chemicals designed to protect crops from pests in a more efficient manner (Olszewska, Pikus, & Tarasiuk, 2008).
Propiedades
IUPAC Name |
N-(2,4-dichlorophenyl)-2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O3/c18-10-3-4-12(11(19)6-10)20-13(22)7-21-16(23)14-8-1-2-9(5-8)15(14)17(21)24/h3-4,6,8-9,14-15H,1-2,5,7H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHMRRVDNMRMVEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2C(=O)N(C3=O)CC(=O)NC4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}-2-methoxy-N-[(3-methyl-1H-indol-2-yl)methyl]ethanamine](/img/structure/B4007660.png)
![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)phenyl 4-methylbenzoate](/img/structure/B4007665.png)
![N-{2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]ethyl}-N'-(3,4-dimethylphenyl)ethanediamide](/img/structure/B4007674.png)
![3-(2-chlorophenyl)-2-(3,4-dichlorophenyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one](/img/structure/B4007681.png)

![5-[4-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-1-piperazinyl]-5-oxopentanoic acid](/img/structure/B4007691.png)
![5-chloro-3-hydroxy-3-[2-(4-isopropylphenyl)-2-oxoethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4007693.png)
![3-{[4,4-bis(ethoxycarbonyl)octanoyl]amino}benzoic acid](/img/structure/B4007697.png)
![8-{[2-(benzylamino)pyrimidin-5-yl]methyl}-2-methylhexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B4007706.png)
![N-cyclohexyl-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-3-phenylpropanamide](/img/structure/B4007722.png)

![4-bromo-2-[3-oxo-1-phenyl-3-(1-piperidinyl)propyl]phenol](/img/structure/B4007740.png)
